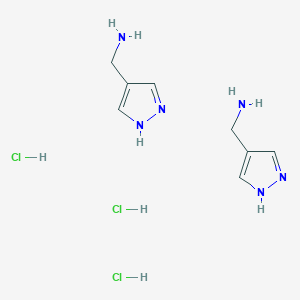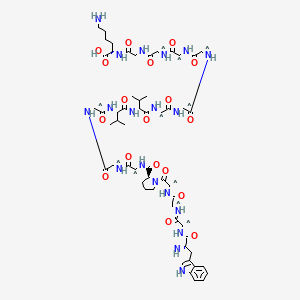![molecular formula C32H24F6IrN4P B15133776 (2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)
(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate is a coordination compound with the molecular formula C32H24F6IrN4P and a molecular weight of 801.75 g/mol . This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the fields of photochemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate typically involves the reaction of iridium precursors with 2,2’-bipyridine and 2-phenylpyridine ligands. One common method involves the use of iridium trichloride hydrate as the iridium source, which is reacted with 2,2’-bipyridine and 2-phenylpyridine in the presence of a suitable solvent such as acetonitrile . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired complex. The product is purified by recrystallization from a mixture of acetonitrile and diethyl ether .
Industrial Production Methods
In an industrial setting, the production of (2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may be optimized using advanced techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized iridium complexes, while reduction reactions may produce reduced iridium species. Substitution reactions result in new iridium complexes with different ligand environments .
Applications De Recherche Scientifique
(2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate has a wide range of scientific research applications, including:
Photochemistry: The compound is used as a photoredox catalyst in visible-light-mediated reactions, such as the synthesis of nitrones and direct arylation of arenes.
Catalysis: It serves as a catalyst in various organic transformations, including C-P bond formation reactions.
Biological Studies: The compound is employed in biological studies to investigate its potential as a photosensitizer in photodynamic therapy.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Mécanisme D'action
The mechanism of action of (2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate involves its ability to absorb visible light and undergo photoexcitation. Upon excitation, the compound can transfer electrons to or from substrates, facilitating various photoredox reactions. The molecular targets and pathways involved in these processes depend on the specific reaction and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2’-Bipyridine)bis(2-phenylpyridinato)iridium(III) hexafluorophosphate
- (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
Uniqueness
Compared to similar compounds, (2,2’-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate is unique due to its specific ligand environment, which imparts distinct photophysical properties. This uniqueness makes it particularly valuable in applications requiring precise control over photoredox processes and luminescence .
Propriétés
Formule moléculaire |
C32H24F6IrN4P |
|---|---|
Poids moléculaire |
801.7 g/mol |
Nom IUPAC |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15133704.png)

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133714.png)

![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)








